NAZ2329
Overview
Description
NAZ2329 is a chemical compound known for its role as an inhibitor of receptor-type protein tyrosine phosphatases, specifically targeting the R5 subfamily. This compound is notable for its ability to permeate cells and selectively inhibit certain protein tyrosine phosphatases, making it a valuable tool in scientific research, particularly in the study of cancer and stem cell properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAZ2329 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
NAZ2329 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
NAZ2329 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of protein tyrosine phosphatases and their role in various biochemical pathways.
Biology: Employed in the study of cell signaling and the regulation of cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and stem cell-like properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein tyrosine phosphatases
Mechanism of Action
NAZ2329 exerts its effects by binding to the active domain of receptor-type protein tyrosine phosphatases, specifically the D1 domain. This binding inhibits the phosphatase activity, leading to the accumulation of phosphorylated proteins that regulate various cellular processes. The inhibition of protein tyrosine phosphatases by this compound has been shown to suppress tumor growth and stem cell-like properties in glioblastoma cells .
Comparison with Similar Compounds
Similar Compounds
PTPRZ Inhibitors: Compounds that inhibit the same protein tyrosine phosphatase as NAZ2329.
PTPRG Inhibitors: Compounds that target the same protein tyrosine phosphatase as this compound.
Uniqueness
This compound is unique in its ability to selectively and allosterically inhibit the R5 subfamily of receptor-type protein tyrosine phosphatases. This selectivity makes it a valuable tool for studying the specific roles of these phosphatases in cellular processes and disease states .
Properties
IUPAC Name |
N-(benzenesulfonyl)-3-[[2-ethoxy-5-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4S3/c1-2-29-17-9-8-15(21(22,23)24)12-14(17)13-31-18-10-11-30-19(18)20(26)25-32(27,28)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXBLDKCMACKRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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